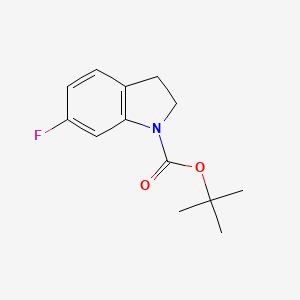
4-(3,5-Difluorophenyl)piperidine
説明
“4-(3,5-Difluorophenyl)piperidine” is a chemical compound with the molecular weight of 197.23 . Its IUPAC name is this compound hydrochloride . The compound appears as a solid and has no specified odor .
Synthesis Analysis
The synthesis of “this compound” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation. More details about the synthesis process can be found in the relevant papers.Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a phenyl group attached to it, as well as two fluorine atoms on the phenyl group . The molecular formula is C11H13F2N .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a storage temperature of 2-8°C .科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study involving the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of 4-(3,5-Difluorophenyl)piperidine derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Gastric Antisecretory Applications
- Potential in Peptic Ulcer Treatment : A derivative of this compound showed promise as a gastric antisecretory drug in rats. This research could lead to the development of nonanticholinergic drugs for peptic ulcer disease treatment (Scott et al., 1983).
Synthesis Processes
- Synthesis Techniques : Research detailing the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride reveals efficient methods for preparing this compound, which is crucial for its application in various scientific research fields (Zheng Rui, 2010).
Optical and Structural Studies
- Molecular Structure and Optics : A comprehensive experimental and computational study on a piperidin-4-one derivative demonstrated potential applications in nonlinear optics, due to its unique molecular structure and properties (Doss et al., 2017).
Therapeutic Applications
- Antimycobacterial Properties : Spiro-piperidin-4-ones, derived from piperidine, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).
Computational and Theoretical Research
- Computational Evaluation : Studies involving DFT techniques on piperidine derivatives offer insights into the molecular characteristics and electronic properties, which are essential for understanding the compound's reactivity and potential applications (Unknown Author, 2022).
Corrosion Inhibition Studies
- Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies revealed that piperidine derivatives couldbe effective in inhibiting the corrosion of iron, indicating their potential use in materials science and engineering (Kaya et al., 2016).
Chemokine Receptor Modulation
- CCR5 Chemokine Receptor Ligands : Research on derivatives of this compound resulted in the identification of potent and selective ligands for the human CCR5 chemokine receptor. These findings have implications in pharmacology, particularly in the development of drugs targeting this receptor (Cumming et al., 2006).
NMR Spectral Study
- NMR Spectroscopy Analysis : A study using 1H and 13C NMR spectroscopy on certain piperidin-4-ones provided valuable insights into the configuration and conformation of these molecules. This research is significant in the field of chemical analysis and molecular characterization (Rajeswari & Pandiarajan, 2011).
Receptor Antagonists Development
- 5-HT(2A) Receptor Antagonists : Research into 4-(Phenylsulfonyl)piperidines led to the discovery of novel and selective 5-HT(2A) receptor antagonists. This suggests potential applications in developing treatments for disorders associated with this receptor (Fletcher et al., 2002).
Antitumor Activity
- Antitumor Agents Synthesis : Synthesis of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones showed promising results in antitumor activity, highlighting their potential in cancer research (Bykhovskaya et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(3,5-difluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCWZFTGGZZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586592 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412310-88-4 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





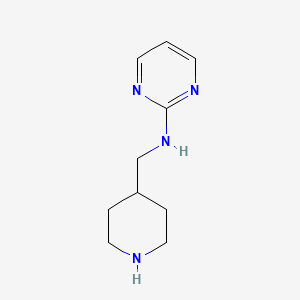

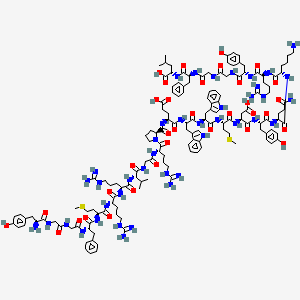


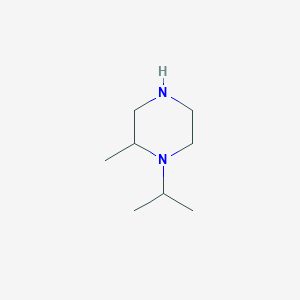

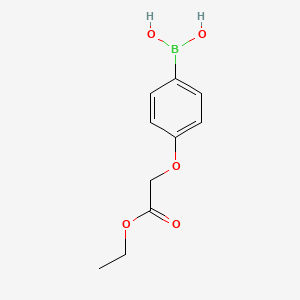

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
